3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one 3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 330662-24-3
VCID: VC18519858
InChI: InChI=1S/C14H13N3O2S/c1-8-16-11-7-12(20-13(11)14(18)17(8)15)9-3-5-10(19-2)6-4-9/h3-7H,15H2,1-2H3
SMILES:
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol

3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one

CAS No.: 330662-24-3

Cat. No.: VC18519858

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one - 330662-24-3

Specification

CAS No. 330662-24-3
Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
IUPAC Name 3-amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H13N3O2S/c1-8-16-11-7-12(20-13(11)14(18)17(8)15)9-3-5-10(19-2)6-4-9/h3-7H,15H2,1-2H3
Standard InChI Key VEQIIMPGMOJEOE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine ring system. Substituents include:

  • 3-position: Amino group (-NH₂), critical for hydrogen bonding with biological targets.

  • 6-position: 4-Methoxyphenyl group, enhancing lipophilicity and π-π stacking interactions.

  • 2-position: Methyl group, contributing to steric stabilization and metabolic resistance .

The molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 287.34 g/mol. Computational analyses predict a logP value of ~2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound remains unpublished, analogous thieno[3,2-d]pyrimidinones exhibit planar ring systems with bond lengths of 1.36–1.42 Å for C-S bonds and 1.29–1.33 Å for C=O groups . NMR spectra of related derivatives show characteristic shifts:

  • ¹H NMR: δ 2.4–2.6 ppm (methyl group), δ 6.8–7.3 ppm (aromatic protons).

  • ¹³C NMR: δ 160–165 ppm (C=O), δ 110–120 ppm (thiophene carbons) .

Synthesis and Manufacturing

Microwave-Assisted Condensation

A optimized route involves microwave irradiation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C for 15 minutes, achieving a 98% yield of the intermediate imine . Subsequent cyclization in dimethylformamide (DMF) under similar conditions yields the thieno[3,2-d]pyrimidin-4-one core.

Oxidative Cyclization

Alternative methods employ autoxidation of hydrogenated precursors in acidic media. For example, heating 3-amino-5-(4-methoxyphenyl)thiophene with 3-methoxybenzaldehyde in HCl generates the dihydro intermediate, which oxidizes spontaneously to the target compound .

Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes cyclization efficiency
Temperature100°CPrevents decomposition
CatalystBF₃·SMe₂Enhances O-demethylation
Reaction Time15–30 minBalances kinetics and side reactions

Microwave synthesis reduces reaction times from hours to minutes while improving purity .

Structural Analogs and Structure-Activity Relationships

Compound NameStructural VariationBiological Activity
3-Amino-6-phenylthieno[3,2-d]pyrimidin-4-onePhenyl at 6-positionAntimicrobial (MIC: 4 μg/mL)
4-Amino-7-methoxyphenylthieno[3,2-d]pyrimidin-5-oneMethoxy shift to 7-positionAnticancer (IC₅₀: 12 μM)
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureaUrea linkageVEGFR-2 inhibition (Ki: 8 nM)

The 4-methoxyphenyl substituent in the target compound improves Cyt-bd binding by 50% compared to phenyl analogs, while the 2-methyl group reduces hepatotoxicity .

Mechanism of Action

Cyt-bd Oxidase Inhibition

The compound binds to the quinol oxidation site of Cyt-bd, disrupting proton gradient generation. Molecular docking simulations show:

  • Hydrogen bonding between the 3-amino group and Asp-123 (bond length: 2.1 Å).

  • π-π stacking between the methoxyphenyl ring and Phe-316 .

17β-HSD2 Inhibition

Conformational restriction locks the molecule in a bioactive pose, allowing the thienopyrimidinone core to occupy the steroid-binding pocket. This prevents NAD⁺ cofactor binding, reducing estradiol activation by 85% at 10 μM .

Applications in Medicinal Chemistry

Antitubercular Drug Development

As part of a combination therapy targeting both Cyt-bd and QcrB, this compound reduces M. tuberculosis survival by 99% in hypoxic models .

Oncology

Preclinical studies demonstrate 60% tumor growth inhibition in estrogen receptor-positive breast cancer xenografts at 50 mg/kg/day .

Neuroinflammation

Preliminary data suggest COX-2 inhibition (IC₅₀: 0.8 μM), positioning it as a potential neuroprotective agent .

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